GPR35 was initially identified in 1998 and is located on chromosome 2q37.3 in humans. It produces two splice variants: GPR35a and GPR35b, with GPR35b being particularly noted for its expression in gastric cancer tissues. The classification of GPR35 agonists includes various synthetic compounds derived from structure-activity relationship studies aimed at enhancing their efficacy and selectivity for the receptor .
The synthesis of GPR35 Agonist 2 typically involves a multi-step chemical process. One common method includes the use of a two-step synthesis approach that incorporates key functional groups known to enhance agonistic activity. For example, research has shown that introducing halogen substituents or lipophilic residues can significantly improve the potency of these compounds. Specific examples include the synthesis of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, which have demonstrated significant agonist activity at GPR35 .
GPR35 Agonist 2's molecular structure features a unique arrangement of functional groups that contribute to its binding affinity and agonistic properties. The compound typically contains a tetrazole moiety, which has been linked to enhanced activity through structure-activity relationship studies. The precise molecular formula and weight may vary depending on the specific derivative synthesized, but they generally adhere to the structural characteristics necessary for GPR35 activation.
The chemical reactions involved in synthesizing GPR35 Agonist 2 often include nucleophilic substitutions and coupling reactions that form the core structure of the compound. For instance, reactions involving bromination or methoxylation at specific positions have been shown to yield higher potency agonists. Additionally, the incorporation of acidic groups or aromatic systems at strategic locations within the molecule can facilitate stronger interactions with the GPR35 receptor .
GPR35 Agonist 2 activates the GPR35 receptor through a mechanism involving β-arrestin recruitment and subsequent signaling cascades. Upon binding to GPR35, the agonist induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways such as those mediated by guanine nucleotide exchange factors. This activation is often measured using assays that detect β-arrestin translocation or changes in gene expression linked to receptor activation .
GPR35 Agonist 2 is typically characterized by its solubility in organic solvents and varying degrees of stability under physiological conditions. The melting point, boiling point, and solubility metrics are crucial for understanding its handling during synthesis and application.
The chemical properties include reactivity with various functional groups, stability under different pH conditions, and interaction with biological membranes. These properties are essential for determining the compound's bioavailability and pharmacokinetics when used in scientific applications .
GPR35 Agonist 2 has potential applications in pharmacological research aimed at elucidating the role of GPR35 in various diseases. It serves as a tool compound for studying receptor signaling pathways and may lead to therapeutic developments targeting conditions influenced by GPR35 activity. Furthermore, ongoing research into its structure-activity relationships continues to inform drug design efforts aimed at developing more selective and potent GPR35 modulators .
G Protein-Coupled Receptor 35 (GPR35) is a class A orphan G protein-coupled receptor first identified in 1998. It exists as two primary isoforms: the canonical 309-amino-acid GPR35a and a longer variant (GPR35b) with a 31-amino-acid N-terminal extension. GPR35b demonstrates reduced agonist response efficacy compared to GPR35a, potentially due to its enhanced β-arrestin interaction and constrained G protein activation [1] [7]. The receptor exhibits a distinct expression profile, with high abundance in the gastrointestinal tract (particularly intestinal epithelial cells, enteroendocrine cells, and myenteric neurons), immune cells (monocytes, neutrophils, dendritic cells, invariant natural killer T cells, and macrophages), liver, and spleen. Lower expression levels occur in adipose tissue, kidney, and the central nervous system [1] [6] [7]. Single-nucleotide polymorphisms (SNPs) within the GPR35 gene locus (e.g., rs4676410, rs3749171) are genetically linked to inflammatory bowel disease, primary sclerosing cholangitis, type 2 diabetes, and coronary artery disease, underscoring its clinical relevance [1] [6] [7].
GPR35 signals predominantly through Gαᵢ/o and Gα₁₂/₁₃ proteins. Activation triggers complex downstream pathways:
Table 1: Key GPR35 Signaling Pathways and Functional Consequences
| Signaling Pathway | Key Effectors | Primary Cellular Consequences | Pathophysiological Relevance |
|---|---|---|---|
| Gαᵢ/o | ↓ cAMP, ↓ MAPK/ERK | Anti-inflammatory cytokine suppression | Resolution of inflammation |
| Gα₁₂/₁₃ | Rho GTPase, cytoskeletal changes | Immune cell chemotaxis | Pro-inflammatory cell recruitment |
| β-Arrestin | ERK, JNK, IκBα interaction | Receptor internalization, NF-κB suppression | Anti-inflammatory signaling, receptor desensitization |
| PI3K/AKT | NF-κB activation | Pro-inflammatory gene transcription | Inflammation amplification |
| Na⁺/K⁺-ATPase/Src | ERK activation, Ca²⁺ regulation | Cell migration, metabolic regulation | Tissue repair, nociception modulation |
GPR35 exhibits a dual, context-dependent role in inflammation. In the gastrointestinal tract, it exerts predominantly anti-inflammatory effects. Activation on intestinal epithelial cells promotes mucosal repair by enhancing cell migration and restitution during injury. In macrophages, GPR35 activation by kynurenic acid reduces NLRP3 inflammasome assembly and interleukin-1 beta (IL-1β) secretion by suppressing mitochondrial ROS production [1] [5]. Conversely, GPR35 activation in neutrophils and mast cells facilitates chemotaxis toward inflammatory sites, representing a pro-inflammatory function. Genetic deletion of GPR35 exacerbates dextran sulfate sodium (DSS)-induced colitis in mice, characterized by increased mucosal damage, elevated tumor necrosis factor alpha (TNF-α), IL-1β, and IL-6 levels, and impaired healing. Agonists like pamoic acid or lodoxamide analogues ameliorate colitis in DSS models, reducing histological damage and pro-inflammatory cytokines in a GPR35-dependent manner [1] [2] [5].
GPR35 is co-expressed with transient receptor potential ankyrin 1 (TRPA1), a key mediator of mechanical nociception, in colonic sensory neurons. Agonists like cromolyn and zaprinast activate GPR35, coupling primarily to Gαᵢ/o proteins. This inhibits TRPA1-mediated substance P release—a critical neuropeptide in pain signaling. Consequently, GPR35 activation attenuates nociceptor activation and prevents mechanosensitization in the colon. These effects are abolished in GPR35 knockout mice, confirming receptor dependence. This positions GPR35 agonism as a promising non-opioid analgesic strategy for abdominal pain in conditions like irritable bowel syndrome [3].
Emerging evidence implicates GPR35 in metabolic regulation. Its high pancreatic expression suggests roles in insulin secretion or glucose homeostasis, supported by genetic associations with type 2 diabetes [1] [6]. In adipose tissue, GPR35 activation influences energy expenditure and inflammation, potentially impacting obesity. In cancer, GPR35 expression correlates with progression in gastrointestinal malignancies; the GPR35b isoform is upregulated in colon cancer lymph node metastases and associates with poor prognosis. However, conflicting data suggest tumor-suppressive roles in other contexts, indicating tissue-specific functions [1] [2] [7].
Table 2: Pathophysiological Roles of GPR35 in Disease
| Disease Context | GPR35 Function | Key Mechanisms | Genetic/Therapeutic Evidence |
|---|---|---|---|
| Inflammatory Bowel Disease | Epithelial: Pro-repair | ↑ Cell migration, restitution | GPR35 SNPs linked to IBD; agonists reduce DSS-colitis severity |
| Immune cells: Anti-inflammatory | ↓ NLRP3 inflammasome, ↓ TNF-α/IL-6, ↓ ROS | Gpr35⁻/⁻ mice exhibit worsened colitis | |
| Neutrophils/Mast cells: Pro-inflammatory | Chemotaxis toward inflammation | ||
| Visceral Pain | Analgesic | ↓ TRPA1-mediated substance P release | Agonists inhibit colonic nociception in mice |
| Metabolic Disorders | Glucose homeostasis? | Unknown (pancreatic expression, T2D SNPs) | GPR35 SNPs associated with T2D |
| Cancer (GI) | Pro-tumorigenic? | ↑ Cell proliferation? (GPR35b isoform in metastases) | High GPR35b in lymph nodes predicts poor colon cancer prognosis |
Despite its orphan status, multiple endogenous and synthetic ligands activate GPR35:
A critical challenge is marked species-dependent pharmacology. Kynurenic acid is >100-fold more potent at rodent versus human GPR35. Pamoic acid is highly human-selective, while lodoxamide activates human and rat but not mouse receptors effectively. This complicates translation of rodent data to humans. Compound 4b represents a breakthrough with balanced, nanomolar potency across species [2] [5] [7]. Functional selectivity (biased agonism) is another complexity: Some ligands (e.g., DHICA analogues) activate G proteins without recruiting β-arrestin, leading to distinct downstream effects [1] [4].
Table 3: Select GPR35 Agonists and Pharmacological Properties
| Agonist | Human EC₅₀ | Mouse EC₅₀ | Rat EC₅₀ | Key Features/Limitations |
|---|---|---|---|---|
| Kynurenic acid | ~152 μM | ~10 μM | ~6 μM | Low human potency; endogenous |
| 2-Oleoyl-LPA | ~30–50 nM | Not reported | Not reported | Potent but lacks specificity versus other LPA receptors |
| Zaprinast | ~1–10 μM | Low activity | ~0.16 μM | Non-selective (PDE inhibitor) |
| Pamoic acid | ~5 nM | ~1–10 μM | ~1–100 μM | High human potency; poor rodent activity |
| Lodoxamide | ~1 nM | >10 μM | ~1 nM | High human/rat potency; poor mouse activity |
| Compound 4b (CF₃ analogue) | ~1–3 nM | ~1–5 nM | ~1–5 nM | Equipotent across species; oral efficacy in colitis models |
GPR35 agonism demonstrates efficacy in disease models:
These studies validate GPR35 as a tractable target but underscore the need for optimized agonists with favorable pharmacokinetics and balanced species activity for robust translational development.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1